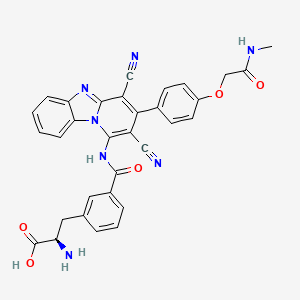

(R)-KMH-233

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C32H25N7O5 |

|---|---|

分子量 |

587.6 g/mol |

IUPAC名 |

(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid |

InChI |

InChI=1S/C32H25N7O5/c1-36-27(40)17-44-21-11-9-19(10-12-21)28-22(15-33)29-37-25-7-2-3-8-26(25)39(29)30(23(28)16-34)38-31(41)20-6-4-5-18(13-20)14-24(35)32(42)43/h2-13,24H,14,17,35H2,1H3,(H,36,40)(H,38,41)(H,42,43)/t24-/m1/s1 |

InChIキー |

MLNOOVGSMCJSCE-XMMPIXPASA-N |

異性体SMILES |

CNC(=O)COC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)NC(=O)C5=CC=CC(=C5)C[C@H](C(=O)O)N)C#N |

正規SMILES |

CNC(=O)COC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)NC(=O)C5=CC=CC(=C5)CC(C(=O)O)N)C#N |

製品の起源 |

United States |

Foundational & Exploratory

(R)-KMH-233 as an Inactive Control for LAT1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-KMH-233 and its application as an inactive control in research targeting the L-type Amino Acid Transporter 1 (LAT1). This document outlines the stereospecific nature of LAT1 inhibition by KMH-233, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of associated signaling pathways and experimental workflows.

Introduction to LAT1 and the Significance of Stereospecific Inhibition

The L-type Amino Acid Transporter 1 (LAT1), a transmembrane protein encoded by the SLC7A5 gene, is crucial for the transport of large neutral amino acids, such as leucine (B10760876), across cell membranes. LAT1 is highly expressed in proliferating cells, including cancer cells, to meet their increased demand for essential amino acids. This upregulation makes LAT1 a compelling target for cancer therapy.

KMH-233 is a potent and selective inhibitor of LAT1.[1] It is a phenylalanine derivative that demonstrates stereospecific inhibition, a common feature in pharmacologically active molecules where one enantiomer is significantly more active than its mirror image. In the case of KMH-233, the (S)-enantiomer is the active inhibitor of LAT1, while the (R)-enantiomer, this compound, serves as a crucial inactive control in experimental settings.[2] The use of this compound allows researchers to distinguish the biological effects specifically mediated by LAT1 inhibition from any off-target or non-specific effects of the compound.

Data Presentation: Quantitative Analysis of KMH-233 Activity

| Compound | Assay Type | Cell Line | IC50 Value | Reference |

| KMH-233 | L-Leucine Uptake Inhibition | Not Specified | 18 µM | [1] |

| KMH-233 | Cell Growth Inhibition | Not Specified | 124 µM | [1] |

| This compound | L-Leucine Uptake Inhibition | Not Specified | Inactive Control | [2] |

Table 1: Summary of reported IC50 values for KMH-233. The significant difference in IC50 between direct inhibition of amino acid uptake and the downstream effect on cell growth highlights the importance of distinct assays in characterizing inhibitor efficacy.

Experimental Protocols

To effectively utilize this compound as a negative control, it is essential to employ robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to assess LAT1 inhibition.

Radiolabeled Amino Acid Uptake Assay

This assay directly measures the ability of a compound to inhibit the transport of a LAT1 substrate, typically radiolabeled L-leucine.

Materials:

-

Cancer cell line with high LAT1 expression (e.g., HT-29, A549, MIA Paca-2)

-

Cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS)

-

Hanks' Balanced Salt Solution (HBSS) or other sodium-free uptake buffer

-

[14C]-L-leucine or [3H]-L-leucine

-

(S)-KMH-233 (or KMH-233) as the active inhibitor

-

This compound as the inactive control

-

Scintillation cocktail

-

Scintillation counter

-

Cell lysis buffer (e.g., 0.1 M NaOH)

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.

-

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

-

Preparation of Compounds: Prepare stock solutions of (S)-KMH-233 and this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in the uptake buffer.

-

Washing: On the day of the assay, gently wash the cells twice with pre-warmed PBS or uptake buffer.

-

Pre-incubation: Add uptake buffer containing the test compounds ((S)-KMH-233 or this compound at various concentrations) or vehicle control to the wells and pre-incubate for 10-15 minutes at 37°C.

-

Initiation of Uptake: Remove the pre-incubation solution and add the uptake buffer containing the radiolabeled L-leucine and the respective test compounds. The final concentration of L-leucine is typically in the low micromolar range.

-

Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding a cell lysis buffer to each well and incubating for at least 30 minutes.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value for the active compound. The results from the this compound treated cells should show no significant inhibition of L-leucine uptake.

Cell Viability Assay (MTT/MTS Assay)

This assay assesses the downstream effect of LAT1 inhibition on cell proliferation and viability.

Materials:

-

Cancer cell line with high LAT1 expression

-

Cell culture medium and supplements

-

(S)-KMH-233

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) to allow for growth over the course of the experiment.

-

Cell Attachment: Allow the cells to attach and grow for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of (S)-KMH-233, this compound, and a vehicle control.

-

Incubation: Incubate the cells for a prolonged period (e.g., 48-72 hours) to allow for effects on cell proliferation to become apparent.

-

Addition of Reagent:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

For MTS assay: Add the MTS reagent directly to the culture medium and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The results should demonstrate a dose-dependent decrease in viability for (S)-KMH-233, while this compound should have no significant effect on cell viability.

Visualizations

Signaling Pathway: LAT1 and the mTORC1 Pathway

LAT1-mediated uptake of essential amino acids, particularly leucine, is a critical activator of the mTORC1 signaling pathway, which is a master regulator of cell growth and proliferation. Inhibition of LAT1 leads to a reduction in intracellular amino acid levels, thereby suppressing mTORC1 activity.

Caption: LAT1-mediated leucine uptake activates the mTORC1 pathway.

Experimental Workflow: Stereospecific Inhibition of LAT1

The following diagram illustrates the logical workflow for an experiment designed to demonstrate the stereospecific inhibition of LAT1 using the enantiomers of KMH-233.

Caption: Experimental design to confirm stereospecific LAT1 inhibition.

Conclusion

This compound is an indispensable tool for researchers studying the biological roles of LAT1. Its inactivity as a LAT1 inhibitor allows for rigorous experimental design, ensuring that the observed effects of its active counterpart, (S)-KMH-233, are indeed due to the specific inhibition of LAT1. The provided data, protocols, and diagrams serve as a comprehensive resource for the scientific community engaged in the investigation of LAT1 as a therapeutic target in cancer and other diseases.

References

(R)-KMH-233 as a Negative Control: A Technical Guide to Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer research and drug development, the L-type amino acid transporter 1 (LAT1/SLC7A5) has emerged as a critical therapeutic target. Overexpressed in a multitude of cancer cells, LAT1 facilitates the transport of large neutral amino acids, such as leucine (B10760876), which are essential for tumor growth and proliferation. The inhibition of LAT1 presents a promising strategy to selectively starve cancer cells of these vital nutrients. KMH-233 is a potent and selective inhibitor of LAT1.[1][2][3] Crucially, the biological activity of KMH-233 is stereospecific. The (S)-enantiomer is the active inhibitor of LAT1, while the (R)-enantiomer, (R)-KMH-233, is largely inactive and therefore serves as an ideal negative control in experimental settings. This technical guide provides an in-depth overview of the mechanism of action of this compound as a negative control, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

The Stereospecific Inhibition of LAT1 by KMH-233 Enantiomers

The differential activity between the enantiomers of KMH-233 underscores the highly specific nature of the ligand-transporter interaction. While the (S)-enantiomer effectively blocks the amino acid binding site of LAT1, this compound exhibits significantly reduced or no inhibitory activity. This enantiomeric specificity is fundamental to its utility as a negative control, allowing researchers to distinguish between the specific effects of LAT1 inhibition and any potential off-target or non-specific effects of the chemical scaffold.

Quantitative Comparison of Inhibitory Activity

| Compound | Target | Assay | IC50 (µM) | Reference |

| KMH-233 | LAT1 | L-leucine uptake inhibition | 18 | [1] |

| This compound | LAT1 | L-leucine uptake inhibition | > 100 (Expected) | Inferred from use as negative control |

Note: The IC50 value for this compound is an expected value based on its function as a negative control, as specific inhibitory data is not publicly available.

Mechanism of Action: The LAT1-mTORC1 Signaling Axis

LAT1 plays a pivotal role in the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of cell growth and proliferation. By transporting essential amino acids like leucine into the cell, LAT1 provides the necessary signal for mTORC1 activation.

Signaling Pathway

The influx of leucine via LAT1 is sensed by intracellular proteins, leading to the activation of the Rag GTPases. This activation promotes the translocation of mTORC1 to the lysosomal surface, where it is activated by Rheb. Activated mTORC1 then phosphorylates a cascade of downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis, lipid synthesis, and other anabolic processes that drive cell growth.

When cells are treated with (S)-KMH-233, the transport of leucine is blocked, leading to the inactivation of the mTORC1 pathway and subsequent inhibition of cell growth. In contrast, this compound, being inactive, does not inhibit LAT1 and therefore has no effect on this signaling cascade. This differential effect allows researchers to confirm that the observed cellular responses are a direct consequence of LAT1 inhibition.

Experimental Protocols

The use of this compound as a negative control is paramount in assays designed to measure LAT1 activity and the downstream consequences of its inhibition. A common and direct method to assess LAT1 function is the L-leucine uptake assay.

Protocol: Competitive L-Leucine Uptake Assay

Objective: To determine the inhibitory effect of a test compound on LAT1-mediated L-leucine uptake, using (S)-KMH-233 as a positive control for inhibition and this compound as a negative control.

Materials:

-

Cancer cell line with high LAT1 expression (e.g., MCF-7, A549)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

[³H]-L-leucine (radiolabeled substrate)

-

Unlabeled L-leucine

-

(S)-KMH-233 (positive control)

-

This compound (negative control)

-

Test compound(s)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well cell culture plates (e.g., 24-well)

Procedure:

-

Cell Seeding: Seed the LAT1-expressing cancer cells into multi-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.

-

Preparation of Solutions:

-

Prepare stock solutions of (S)-KMH-233, this compound, and the test compound(s) in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the compounds in uptake buffer at various concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).

-

Prepare the uptake solution containing a fixed concentration of [³H]-L-leucine and unlabeled L-leucine in uptake buffer.

-

-

Pre-incubation:

-

Aspirate the culture medium from the wells and wash the cells twice with pre-warmed uptake buffer.

-

Add the working solutions of the test compounds, (S)-KMH-233, this compound, or vehicle control (buffer with solvent) to the respective wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes) to allow the compounds to interact with the cells.

-

-

Uptake:

-

Initiate the uptake by adding the [³H]-L-leucine containing uptake solution to each well.

-

Incubate at 37°C for a short, defined period (e.g., 1-5 minutes) that falls within the linear range of uptake.

-

-

Termination of Uptake:

-

Rapidly terminate the uptake by aspirating the radioactive solution.

-

Immediately wash the cells three times with ice-cold PBS to remove any extracellular radiolabel.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

-

Transfer the lysate to scintillation vials.

-

Add scintillation cocktail to each vial and mix thoroughly.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Normalize the counts per minute (CPM) to the protein concentration in each well to account for any variations in cell number.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

The wells treated with (S)-KMH-233 should show a significant reduction in [³H]-L-leucine uptake, while the wells treated with this compound should show uptake levels similar to the vehicle control.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the enantiomer-specific inhibition of LAT1.

Conclusion

This compound is an indispensable tool for researchers investigating the therapeutic potential of LAT1 inhibition. Its lack of significant activity against LAT1, in stark contrast to its potent (S)-enantiomer, provides a rigorous method for validating that the observed biological effects of a test compound are indeed mediated through the specific inhibition of this critical amino acid transporter. By employing this compound as a negative control in well-defined experimental protocols, scientists can confidently dissect the molecular mechanisms underlying LAT1-dependent cancer cell growth and advance the development of novel and effective anti-cancer therapies.

References

Stereoisomer Activity of (R)-KMH-233 versus (S)-KMH-233: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereoisomer-specific activity of KMH-233, a potent and selective inhibitor of the L-type amino acid transporter 1 (LAT1). A comprehensive review of the available scientific literature reveals a significant difference in the biological activity between the (R) and (S) enantiomers of KMH-233, highlighting the critical role of stereochemistry in its interaction with the LAT1 transporter.

Core Findings

The (S)-enantiomer of KMH-233 is the biologically active stereoisomer, demonstrating potent inhibition of LAT1-mediated L-leucine uptake. In contrast, the (R)-enantiomer exhibits significantly weaker activity, serving primarily as a negative control in experimental settings. This stereoselectivity underscores the specific binding orientation required for effective LAT1 inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative data comparing the inhibitory activity of the (R) and (S) stereoisomers of KMH-233 on L-leucine uptake, a standard measure of LAT1 transporter function.

| Stereoisomer | Target | Assay | IC50 (µM) | Reference |

| (S)-KMH-233 | L-type amino acid transporter 1 (LAT1) | L-[14C]-leucine uptake inhibition in human breast cancer (MCF-7) cells | 18 | --INVALID-LINK-- |

| (R)-KMH-233 | L-type amino acid transporter 1 (LAT1) | L-[14C]-leucine uptake inhibition in human breast cancer (MCF-7) cells | >100 | --INVALID-LINK-- |

| Racemic KMH-233 | L-type amino acid transporter 1 (LAT1) | L-[14C]-leucine uptake inhibition | 18[1][2] | --INVALID-LINK-- |

| Racemic KMH-233 | Cell Growth Inhibition | Human breast cancer (MCF-7) cells | 124[1] | --INVALID-LINK-- |

Experimental Protocols

Synthesis of (R)- and (S)-KMH-233

The stereospecific synthesis of the (R) and (S) enantiomers of KMH-233 is achieved through a multi-step process starting from the corresponding chiral precursors. A detailed protocol can be found in the supplementary information of the primary literature (Huttunen et al., 2016). The general synthetic workflow is outlined below.

L-[14C]-Leucine Uptake Assay

The inhibitory activity of the KMH-233 stereoisomers on LAT1 is determined by measuring the uptake of radiolabeled L-leucine in cancer cells that overexpress LAT1, such as MCF-7 human breast cancer cells.

Materials:

-

MCF-7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal bovine serum (FBS)

-

Hanks' Balanced Salt Solution (HBSS)

-

L-[14C]-leucine

-

This compound and (S)-KMH-233

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: MCF-7 cells are cultured in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: Cells are seeded into 24-well plates and allowed to adhere and grow to a suitable confluency.

-

Pre-incubation: The cell culture medium is removed, and the cells are washed with pre-warmed HBSS. The cells are then pre-incubated with varying concentrations of the test compounds ((R)- or (S)-KMH-233) in HBSS for a specified period (e.g., 10 minutes).

-

Uptake Measurement: The pre-incubation solution is removed, and a solution containing L-[14C]-leucine and the corresponding concentration of the test compound in HBSS is added to each well. The uptake is allowed to proceed for a short period (e.g., 1-5 minutes).

-

Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold HBSS.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in the cell lysates is measured using a scintillation counter.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of L-[14C]-leucine uptake against the logarithm of the inhibitor concentration.

Signaling Pathway and Mechanism of Action

LAT1 is a crucial transporter for large neutral amino acids, including leucine, which are essential for cancer cell growth and proliferation. Leucine is not only a building block for protein synthesis but also a key signaling molecule that activates the mTORC1 pathway, a central regulator of cell growth and metabolism. By selectively inhibiting LAT1, (S)-KMH-233 blocks the uptake of essential amino acids, leading to the suppression of mTORC1 signaling and ultimately inhibiting cancer cell proliferation.

Conclusion

The stereochemical configuration of KMH-233 is a critical determinant of its biological activity. The (S)-enantiomer is a potent and selective inhibitor of the LAT1 transporter, while the (R)-enantiomer is largely inactive. This stereospecificity provides valuable insights for the rational design of future LAT1 inhibitors for therapeutic applications, particularly in oncology. Researchers and drug development professionals should consider the synthesis and evaluation of the pure (S)-enantiomer of KMH-233 to maximize its therapeutic potential and minimize off-target effects.

References

The Critical Role of (R)-KMH-233 in the Validation of L-Type Amino Acid Transporter 1 (LAT1) Inhibitor Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The L-type amino acid transporter 1 (LAT1/SLC7A5) has emerged as a significant therapeutic target, particularly in oncology, due to its overexpression in various cancers and its crucial role in supplying essential amino acids for tumor growth and proliferation. The development and validation of specific LAT1 inhibitors are paramount for advancing novel cancer therapies. This technical guide elucidates the pivotal role of the stereoisomer (R)-KMH-233 in validating the on-target effects of LAT1 inhibitors. By serving as a negative control, this compound allows researchers to distinguish specific LAT1-mediated effects from off-target or non-specific interactions of its pharmacologically active counterpart. This guide provides a comprehensive overview of LAT1, the significance of stereochemistry in drug design, detailed experimental protocols, and data presentation to aid researchers in the robust validation of LAT1 inhibitor studies.

Introduction: L-Type Amino Acid Transporter 1 (LAT1) as a Therapeutic Target

L-type amino acid transporter 1 (LAT1), a transmembrane protein, facilitates the transport of large neutral amino acids, such as leucine, which are essential for cell growth and proliferation.[1] Cancer cells exhibit a heightened metabolic demand for these amino acids, leading to the upregulation of LAT1 expression in a wide range of human tumors.[2] This overexpression correlates with tumor progression and poor prognosis, making LAT1 an attractive target for cancer therapy.[3] Inhibition of LAT1 can lead to amino acid deprivation, suppression of the mTORC1 signaling pathway, and ultimately, reduced cancer cell growth.[3][4]

KMH-233: A Selective LAT1 Inhibitor

KMH-233 is a potent, reversible, and selective inhibitor of LAT1. It has been shown to inhibit the uptake of the LAT1 substrate L-leucine with a half-maximal inhibitory concentration (IC50) of 18 μM. Furthermore, KMH-233 has demonstrated the ability to potentiate the efficacy of other anticancer drugs like bestatin (B1682670) and cisplatin (B142131) at low concentrations.

The Significance of Stereochemistry in Validating Target Engagement

In drug discovery, many molecules are chiral, existing as enantiomers – non-superimposable mirror images. These enantiomers can exhibit significantly different pharmacological and toxicological properties. One enantiomer (the eutomer) is typically responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. The use of a pharmacologically inactive enantiomer as a negative control is a cornerstone of rigorous in vitro and in vivo studies. This practice allows researchers to confirm that the observed biological effects of the active enantiomer are due to its specific interaction with the intended target and not a result of its general chemical properties or off-target effects.

This compound: The Inactive Enantiomer for Validating LAT1 Inhibition

This compound is the (R)-enantiomer of the LAT1 inhibitor KMH-233.[4] It is designated for use as an experimental control, implying that it is the inactive or significantly less active isomer.[4] By employing this compound alongside its active counterpart in experimental setups, researchers can confidently attribute any observed inhibition of cell growth or downstream signaling to the specific blockade of LAT1 by the active enantiomer. This validation is crucial for the unambiguous interpretation of experimental results and for ensuring the specificity of novel LAT1-targeted therapies.

Data Presentation: Comparative Inhibitory Activities of LAT1 Inhibitors

For a clear comparison of the potency of various LAT1 inhibitors, the following table summarizes their reported IC50 values for the inhibition of radiolabeled L-leucine uptake.

| Compound | Target | Substrate | IC50 Value | Reference |

| KMH-233 | LAT1 | L-leucine | 18 µM | |

| JPH203 (Nanvuranlat) | LAT1 | L-leucine | 0.06 µM | |

| JPH203 (Nanvuranlat) | LAT1 | L-leucine | 0.79 µM (YD-38 cells) | |

| JPH203 (Nanvuranlat) | LAT1 | L-leucine | >100 µM (NHOKs) |

Experimental Protocols

In Vitro LAT1 Inhibition Assay using Radiolabeled Leucine

This protocol is designed to determine the inhibitory potential of a test compound on LAT1-mediated uptake of L-leucine.

Materials:

-

Cancer cell line with high LAT1 expression (e.g., HT-29)

-

Cell culture medium and supplements

-

24-well cell culture plates

-

Hanks' Balanced Salt Solution (HBSS)

-

[¹⁴C]-L-leucine

-

Test compounds (active LAT1 inhibitor and this compound as a negative control)

-

Lysis buffer (e.g., 0.1 N NaOH)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Seed the LAT1-expressing cells in 24-well plates and culture until they reach approximately 80-90% confluency.

-

On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.

-

Pre-incubate the cells for 10 minutes with HBSS containing various concentrations of the test compound (e.g., the active inhibitor) or this compound. Include a vehicle control (e.g., DMSO).

-

Initiate the uptake by adding HBSS containing a fixed concentration of [¹⁴C]-L-leucine and the respective concentrations of the test compounds.

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.

-

Lyse the cells by adding lysis buffer to each well and incubating for 20-30 minutes.

-

Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The data for the active inhibitor should show a dose-dependent inhibition, while this compound should show minimal to no inhibition, thus validating that the observed effect is LAT1-specific.

Cell Proliferation Assay

This protocol assesses the effect of LAT1 inhibition on cancer cell growth.

Materials:

-

Cancer cell line with high LAT1 expression

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test compounds (active LAT1 inhibitor and this compound)

-

Cell proliferation reagent (e.g., MTT, WST-8)

-

Plate reader

Procedure:

-

Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of the active LAT1 inhibitor or this compound. Include a vehicle control.

-

Incubate the plates for a period of 48-72 hours.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. The active inhibitor is expected to reduce cell proliferation in a dose-dependent manner, whereas this compound should have little to no effect, confirming that the anti-proliferative activity is a consequence of LAT1 inhibition.

Visualizations: Signaling Pathways and Experimental Workflows

LAT1-Mediated mTOR Signaling Pathway

Caption: LAT1-mediated mTOR signaling and points of inhibition.

Experimental Workflow for Validating LAT1 Inhibitor Specificity

Caption: Workflow for validating the specificity of a LAT1 inhibitor.

Conclusion

The rigorous validation of target engagement is a critical step in the development of selective inhibitors. In the context of LAT1-targeted therapies, the use of the inactive enantiomer, this compound, as a negative control is indispensable. It provides the necessary evidence to confirm that the observed anti-proliferative and signaling effects of a LAT1 inhibitor are indeed a consequence of its specific interaction with the transporter. This technical guide provides the foundational knowledge, experimental protocols, and data presentation strategies to empower researchers to conduct robust and well-controlled studies, thereby accelerating the development of effective and specific LAT1-targeted cancer therapies.

References

(R)-KMH-233 as a Tool for Investigating Non-LAT1 Mediated Cellular Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-KMH-233, the R-enantiomer of the potent and selective L-type amino acid transporter 1 (LAT1) inhibitor KMH-233, is primarily utilized as a negative control in studies focusing on LAT1-mediated transport. However, the potential for non-LAT1 mediated effects of this compound, particularly at higher concentrations, remains a compelling area of investigation. This technical guide synthesizes the available, albeit limited, information to explore the possibility of using this compound as a tool to study these alternative transport mechanisms. While direct evidence for this compound is scarce, this paper will draw inferences from studies on its racemate and other LAT1-utilizing compounds to provide a framework for future research.

Introduction: The Role of this compound in LAT1 Research

The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids and is overexpressed in various cancers, making it a significant target for anti-cancer drug development. KMH-233 has been identified as a potent and selective inhibitor of LAT1, demonstrating efficacy in reducing cancer cell growth and potentiating the effects of other chemotherapeutic agents.[1][2] Its R-enantiomer, this compound, is typically used as an experimental control due to its presumed lower affinity for LAT1. This provides a unique opportunity to dissect cellular effects that are independent of direct LAT1 inhibition.

(S)-KMH-233: A Profile of a Selective LAT1 Inhibitor

To understand the potential for non-LAT1 effects of the (R)-enantiomer, it is essential to first characterize the primary activities of the more active (S)-enantiomer, which is the principal component of the racemic KMH-233.

Table 1: Quantitative Data on KMH-233 (Racemate)

| Parameter | Value | Cell Line/System | Notes |

| L-Leucine Uptake IC₅₀ | 18 µM | Not specified | Demonstrates potent inhibition of LAT1 substrate uptake.[1] |

| Cell Growth IC₅₀ | 124 µM | MCF-7 | Indicates anti-proliferative effects, likely due to amino acid deprivation.[1] |

| Potentiation of Bestatin (100 µM) | 53% growth inhibition | Not specified | At 25 µM KMH-233.[1] |

| Potentiation of Cisplatin (100 µM) | 50% growth inhibition | Not specified | At 25 µM KMH-233.[1] |

The Potential for Non-LAT1 Mediated Effects

While KMH-233 is lauded for its selectivity towards LAT1, studies on other LAT1-utilizing compounds suggest the possibility of engagement with other transporters, particularly at higher concentrations or when LAT1 is saturated or inhibited.[3] One such family of transporters is the Organic Anion Transporting Polypeptides (OATPs).

Hypothesized Non-LAT1 Transport of this compound

It is hypothesized that at concentrations where LAT1 is not the primary target, or in cell lines with low LAT1 expression, this compound may interact with other solute carriers, such as OATPs. This presents a valuable experimental paradigm to uncover novel transport pathways for amino acid-like compounds.

Caption: Potential cellular uptake pathways for this compound.

Experimental Protocols for Investigating Non-LAT1 Effects

To validate the hypothesis of non-LAT1 mediated transport of this compound, a series of well-defined experiments are necessary.

Cell Line Selection

-

LAT1-knockout or low-expressing cell lines: Utilize CRISPR/Cas9-engineered cell lines or naturally low-expressing lines to eliminate the confounding variable of LAT1-mediated transport.

-

OATP-overexpressing cell lines: Employ cell lines engineered to overexpress specific OATP isoforms (e.g., OATP1B1, OATP1B3) to directly assess their role in this compound uptake.

Competitive Uptake Assays

This protocol is adapted from studies on LAT1-utilizing compounds.[3]

-

Cell Culture: Plate selected cell lines in 24-well plates and grow to confluence.

-

Pre-incubation: Wash cells with pre-warmed Hank's Balanced Salt Solution (HBSS). Pre-incubate cells for 10 minutes with HBSS containing known inhibitors of OATPs (e.g., rifampicin, cyclosporin (B1163) A) or other potential transporters.

-

Uptake Initiation: Remove the pre-incubation solution and add HBSS containing this compound at various concentrations, with and without the aforementioned inhibitors.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Uptake Termination: Stop the uptake by washing the cells three times with ice-cold HBSS.

-

Cell Lysis and Analysis: Lyse the cells and quantify the intracellular concentration of this compound using a suitable analytical method like LC-MS/MS.

Table 2: Example Experimental Groups for Competitive Uptake Assay

| Group | This compound Concentration | Inhibitor | Purpose |

| 1 | Vehicle | None | Baseline uptake |

| 2 | Low (e.g., 10 µM) | None | Uptake at low concentration |

| 3 | High (e.g., 200 µM) | None | Uptake at high concentration |

| 4 | High (e.g., 200 µM) | OATP Inhibitor | To assess the contribution of OATPs |

| 5 | High (e.g., 200 µM) | Other Transporter Inhibitor | To assess other potential transporters |

Signaling Pathway Analysis

Should non-LAT1 mediated uptake of this compound be confirmed, the downstream cellular consequences need to be investigated. Given that LAT1 inhibition is known to affect the mTOR pathway, it would be pertinent to examine if the uptake of this compound via other transporters has any impact on this or other signaling cascades.

Caption: A logical workflow for studying non-LAT1 mediated effects.

Conclusion and Future Directions

The study of this compound offers a unique opportunity to explore the landscape of cellular transport beyond the well-characterized LAT1. While direct evidence of its non-LAT1 mediated effects is currently lacking, the potential for interaction with other transporters, such as OATPs, presents a compelling hypothesis. The experimental framework outlined in this guide provides a starting point for researchers to investigate these off-target effects. Such studies will not only enhance our understanding of the pharmacology of this compound but may also uncover novel transport mechanisms for amino acid-derived compounds, with significant implications for drug design and delivery. Future research should focus on systematic screening of this compound against a panel of solute carriers and detailed investigation of any identified interactions and their downstream cellular consequences.

References

Investigating Baseline Cellular Uptake in the Absence of LAT1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and conceptual frameworks for investigating the baseline cellular uptake of substrates, a critical aspect of drug discovery and development, particularly in studies involving the L-type amino acid transporter 1 (LAT1) and its inhibitors like (R)-KMH-233. Understanding the baseline transport of molecules into cells, without the influence of specific inhibitors, is fundamental for characterizing the efficacy and mechanism of action of new chemical entities.

Introduction to Baseline Cellular Uptake and LAT1

The L-type amino acid transporter 1 (LAT1), a member of the solute carrier family (SLC7A5), is a crucial transporter for large neutral amino acids such as leucine, phenylalanine, and tryptophan.[1] It operates as a sodium- and pH-independent antiporter, exchanging extracellular amino acids for intracellular ones.[2] LAT1 is highly expressed in proliferating cells, including various cancer cells, and at biological barriers like the blood-brain barrier, making it a significant target for drug delivery and therapeutic intervention.[1][3]

Investigating the baseline cellular uptake of a compound, especially a potential LAT1 substrate, provides a reference point against which the effects of inhibitors can be measured. This baseline represents the cumulative uptake mediated by all relevant transport mechanisms, including but not limited to LAT1, under normal physiological conditions. This compound is a potent and selective inhibitor of LAT1, and studies involving this compound often necessitate a thorough understanding of the cellular uptake landscape prior to its introduction.[4]

Experimental Protocols for Measuring Baseline Cellular Uptake

Accurate determination of baseline cellular uptake requires robust and well-controlled experimental designs. The following protocols are representative of methods used to quantify the intracellular accumulation of a test compound in the absence of LAT1 inhibition.

General Cell Culture and Seeding

Adherent cell lines, such as various cancer cell lines known to express LAT1 (e.g., HeLa, MCF-7), are typically used.[5]

-

Cell Culture: Cells are maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: For uptake assays, cells are seeded in multi-well plates (e.g., 24- or 96-well plates) at a density that allows them to reach 70-95% confluency on the day of the experiment.[6] This ensures a consistent number of cells for uptake measurement.

Radiolabeled Substrate Uptake Assay

This is a highly sensitive method for quantifying cellular uptake.

-

Preparation: On the day of the assay, the growth medium is aspirated, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).[6]

-

Initiation of Uptake: The uptake is initiated by adding the assay buffer containing a known concentration of the radiolabeled substrate (e.g., [3H]-L-leucine).

-

Incubation: The plate is incubated for a predetermined time (e.g., 1 to 60 minutes) at 37°C with gentle agitation.[6][7]

-

Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove the extracellular substrate.[6]

-

Cell Lysis and Quantification: The cells are lysed using a suitable lysis buffer (e.g., 0.1 N NaOH).[8] The radioactivity in the cell lysate is then measured using a liquid scintillation counter. The counts are normalized to the protein concentration of the cell lysate, determined by a protein assay such as the BCA assay.[8][9]

Non-Radiolabeled Substrate Uptake Assay (LC-MS/MS)

This method allows for the quantification of unlabeled compounds.

-

Procedure: The experimental steps are similar to the radiolabeled assay, but a non-radiolabeled substrate is used.

-

Quantification: After cell lysis, the intracellular concentration of the substrate is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] This method offers high specificity and the ability to measure the parent compound directly.

Quantitative Data Presentation

The following table presents representative baseline cellular uptake data for a LAT1 substrate, L-leucine, in a human brain capillary endothelial cell line (hCMEC/D3). This data is indicative of what would be observed in the control (non-inhibited) arm of an experiment designed to test a LAT1 inhibitor.

| Cell Line | Substrate | Substrate Concentration (µM) | Baseline Uptake (pmol/mg protein) | Reference |

| hCMEC/D3 | [13C6, 15N]-L-leucine | 10 | 43.5 | [11] |

This value represents the total uptake in the absence of any specific LAT1 inhibitor and serves as the 100% level for comparison with inhibitor-treated groups.

Signaling Pathways and Experimental Workflows

LAT1-Mediated Signaling Pathway

The uptake of essential amino acids by LAT1 is linked to the activation of the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation.

Experimental Workflow for Baseline Cellular Uptake Assay

The following diagram illustrates the typical workflow for a cellular uptake experiment to determine baseline levels.

Conclusion

The investigation of baseline cellular uptake is a cornerstone of pharmacological and biochemical research. It provides the essential context for evaluating the effects of transporter inhibitors like this compound. By employing standardized and rigorous experimental protocols, researchers can obtain reliable and reproducible data, which is crucial for advancing our understanding of cellular transport mechanisms and for the development of novel therapeutics.

References

- 1. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 2. Frontiers | The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health [frontiersin.org]

- 3. L-type amino acid transporters LAT1 and LAT4 in cancer: uptake of 3-O-methyl-6-18F-fluoro-L-dopa in human adenocarcinoma and squamous cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. LAT1-Targeting Thermoresponsive Fluorescent Polymer Probes for Cancer Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional Characterization of the Solute Carrier LAT-1 (SLC7A5/SLC2A3) in Human Brain Capillary Endothelial Cells with Rapid UPLC-MS/MS Quantification of Intracellular Isotopically Labelled L-Leucine - PMC [pmc.ncbi.nlm.nih.gov]

(R)-KMH-233: A Technical Guide to Preliminary Cancer Cell Line Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-KMH-233 is a potent, selective, and slowly reversible inhibitor of the L-type Amino Acid Transporter 1 (LAT1), also known as Solute Carrier Family 7 Member 5 (SLC7A5). LAT1 is a critical transmembrane protein responsible for transporting large neutral amino acids, such as leucine (B10760876), into cells. Notably, LAT1 is overexpressed in a wide variety of human cancers, where it facilitates the high metabolic demand of rapidly proliferating tumor cells.[1][2] This overexpression is often correlated with poor prognosis, making LAT1 an attractive therapeutic target.[3] this compound, an isomer of KMH-233, selectively targets this transporter, leading to reduced cancer cell growth and potentiation of other anti-proliferative agents.[4][5] This document provides a comprehensive technical overview of the preliminary in vitro screening of this compound, summarizing available data and detailing core experimental methodologies.

Core Mechanism of Action

The primary mechanism of action for this compound is the competitive inhibition of LAT1. By blocking the transport of essential amino acids like leucine, this compound triggers a cascade of downstream effects that collectively impair cancer cell growth and survival.

Key downstream consequences of LAT1 inhibition include:

-

Suppression of the mTORC1 Signaling Pathway: Leucine is a key activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth, protein synthesis, and proliferation.[2] By depleting intracellular leucine, this compound inhibits mTORC1 activity, leading to a significant reduction in protein synthesis and cell growth.[1][6][7]

-

Induction of Apoptosis: Treatment with LAT1 inhibitors has been shown to induce programmed cell death (apoptosis) in cancer cells. This is achieved, in part, by reducing the total protein levels of key survival signaling molecules like those in the mTOR and NF-κB pathways.

-

Cell Cycle Arrest: Inhibition of LAT1 can lead to cell cycle arrest, preventing cancer cells from progressing through the necessary phases for division. This is often characterized by an accumulation of cells in the G0/G1 phase.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling cascade affected by this compound.

Data Presentation: In Vitro Efficacy

Quantitative data from preliminary screenings of KMH-233 are summarized below. It is important to note that while this compound is the specific isomer, much of the publicly available literature refers to the compound as KMH-233.

Table 1: IC50 Values for KMH-233

The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

| Assay Type | Target | IC50 Value (µM) | Cell Line | Citation |

| Substrate Uptake | L-Leucine Transport | 18 | Not Specified | [4][5] |

| Cell Growth Inhibition | Overall Cell Growth | 124 | Not Specified | [4] |

Table 2: Synergistic Effects of KMH-233

KMH-233 has been shown to potentiate the anti-proliferative efficacy of other established anticancer drugs.

| Combination Agent | KMH-233 Conc. (µM) | Effect | Cell Line | Citation |

| Bestatin (100 µM) | 25 | 53% inhibition of cell growth | Not Specified | [4] |

| Cisplatin (100 µM) | 25 | 50% inhibition of cell growth | Not Specified | [4] |

Note: The specific cancer cell lines for the IC50 and synergy data from the initial high-level screens are not consistently detailed in the available literature. Further studies are required to establish a comprehensive profile across a diverse panel of cancer cell lines.

Experimental Protocols & Workflows

Reproducible and robust methodologies are critical for the evaluation of novel compounds. The following sections detail standard protocols for assays used in the preliminary screening of this compound.

General Experimental Workflow

A typical workflow for the initial screening of a compound like this compound against a cancer cell line panel involves several sequential steps, from cell culture to data analysis.

Protocol 1: Cell Viability (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

96-well clear-bottom microplates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)[8]

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 490 nm)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[9] Include wells with medium only for background control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.

-

Exposure: Incubate the plate for 48 to 72 hours.

-

Incubation: Incubate for 1-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[9]

-

Analysis: Subtract the background absorbance. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[11]

Materials:

-

6-well plates

-

Treated and untreated control cells

-

Flow cytometer

-

1X PBS (cold)

-

1X Annexin V Binding Buffer

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) staining solution[11]

Procedure:

-

Cell Preparation: Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest Cells: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.[12]

-

Washing: Wash the cell pellet once with cold 1X PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI. Gently vortex.

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[11]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.[13]

Materials:

-

Treated and untreated control cells

-

Flow cytometer

-

1X PBS

-

70% ethanol (B145695) (ice-cold)

Procedure:

-

Harvest Cells: Collect approximately 1-2 x 10⁶ cells per sample. Centrifuge and wash once with PBS.

-

Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[14]

-

Incubation: Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).

-

Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[14]

-

RNase Treatment: Resuspend the pellet in 100 µL of RNase A solution to degrade RNA, ensuring PI only stains DNA. Incubate for 5 minutes at room temperature.[15][16]

-

Incubation: Incubate for 5-10 minutes at room temperature, protected from light.[14]

-

Analysis: Analyze by flow cytometry. Use software (e.g., FlowJo, ModFit) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[15]

Protocol 4: L-Leucine Uptake Assay

This assay directly measures the ability of this compound to inhibit the function of its target, LAT1, using a radiolabeled substrate.

Materials:

-

24-well plates

-

Radiolabeled L-Leucine (e.g., [³H]L-leucine)

-

Hanks' Balanced Salt Solution (HBSS) or similar uptake buffer[17]

-

This compound and unlabeled L-leucine

-

Cell Lysis Buffer (e.g., RIPA buffer)

-

Scintillation counter and vials

-

BCA Protein Assay Kit

Procedure:

-

Cell Seeding: Seed cells in 24-well plates and grow to ~90% confluency.

-

Washing: On the day of the experiment, wash the cell monolayers twice with pre-warmed (37°C) HBSS.[18]

-

Pre-incubation: Add 0.5 mL of HBSS (with or without various concentrations of this compound) to each well and pre-incubate at 37°C for 15 minutes.[18]

-

Initiate Uptake: Aspirate the buffer and initiate the transport assay by adding 0.5 mL of HBSS containing a known concentration of [³H]L-leucine (and the corresponding concentration of this compound). For non-specific uptake control, add a high concentration of unlabeled L-leucine.[18]

-

Terminate Uptake: After a short incubation (e.g., 1-5 minutes), rapidly aspirate the uptake solution and wash the cells three times with ice-cold HBSS to stop the uptake.

-

Cell Lysis: Add 0.5 mL of Cell Lysis Buffer to each well and incubate on a shaker for 30 minutes.[18]

-

Measure Radioactivity: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity in a liquid scintillation counter.[18]

-

Normalize Data: In parallel wells, determine the total protein content using a BCA assay. Normalize the radioactivity counts (CPM) to the protein concentration (mg) to determine the uptake rate (e.g., CPM/mg protein/min).

References

- 1. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. LAT1 expression is closely associated with hypoxic markers and mTOR in resected non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 15. wp.uthscsa.edu [wp.uthscsa.edu]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Chemical Properties of (R)-KMH-233

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-KMH-233 is a potent, selective, and reversible inhibitor of the L-type amino acid transporter 1 (LAT1/SLC7A5), a crucial transporter for large neutral amino acids. Overexpressed in a variety of cancer cells to meet their high metabolic demands, LAT1 has emerged as a significant target for anti-cancer drug development. This compound demonstrates notable efficacy in inhibiting cancer cell growth by disrupting amino acid homeostasis, which in turn affects critical cellular signaling pathways, including the mammalian target of rapamycin (B549165) (mTOR) pathway, and promotes apoptosis. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and key experimental protocols for the evaluation of this compound.

Chemical Properties and Quantitative Data

| Parameter | Value | Assay Conditions | Reference |

| IC50 (L-Leucine Uptake) | 18 µM | Inhibition of radiolabeled L-leucine uptake in a suitable cell line expressing LAT1. | [1][2] |

| IC50 (Cell Growth) | 124 µM | Measurement of cell viability (e.g., using an MTT assay) in cancer cells after a defined incubation period. | [1] |

Table 1: In Vitro Efficacy of KMH-233

| Parameter | Observation | Experimental Context | Reference |

| Potentiation of Other Anti-Cancer Drugs | At 25 µM, KMH-233 potentiates the anti-proliferative efficacy of Bestatin (100 µM) and Cisplatin (100 µM), inhibiting cell growth by 53% and 50%, respectively. | Co-treatment of cancer cells with KMH-233 and other chemotherapeutic agents, followed by cell viability assessment. | [1] |

| Effect on mTOR and NF-κB Signaling | Reduces the total protein amount of mTOR and NF-κB. | Western blot analysis of cell lysates from cancer cells treated with KMH-233. | [3] |

| Induction of Apoptosis | Increases apoptosis in LAT1-expressing cancer cells. | Flow cytometry or western blot analysis for apoptotic markers (e.g., cleaved caspase-3) in treated cancer cells. | [3] |

| Hemocompatibility | Hemocompatible at concentrations below 25 µM and does not affect coagulation in plasma. | In vitro assays using human blood components. | [3] |

| In Vivo Brain Amino Acid Levels | Does not affect mouse brain levels of L-Leucine, L-Tyrosine, or L-Tryptophan. | Measurement of amino acid concentrations in brain tissue of mice treated with KMH-233. | [3] |

Table 2: Biological Activities of KMH-233

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not currently available. However, the synthesis of meta-substituted phenylalanine analogs, a class of compounds to which KMH-233 belongs, has been described in the literature. These syntheses often involve multi-step processes that may include:

-

Strecker Synthesis: A classical method for synthesizing amino acids from an aldehyde or ketone.

-

Asymmetric Synthesis: To obtain the desired (R)-enantiomer, chiral auxiliaries or catalysts are typically employed.

-

Enzymatic Resolution: Utilizing enzymes that selectively act on one enantiomer to resolve a racemic mixture.

Researchers aiming to synthesize this compound may need to adapt and optimize published methods for similar meta-substituted phenylalanine derivatives.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects primarily through the selective inhibition of the LAT1 transporter. This inhibition leads to a depletion of essential amino acids within the cancer cell, triggering downstream signaling events that culminate in reduced cell proliferation and apoptosis.

Inhibition of LAT1 and Disruption of Amino Acid Homeostasis

// Nodes RKMH233 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LAT1 [label="LAT1 Transporter", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AminoAcids_out [label="Extracellular\nAmino Acids", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AminoAcids_in [label="Intracellular\nAmino Acids", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR_pathway [label="mTOR Signaling\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AminoAcids_out -> LAT1 [label="Transport"]; LAT1 -> AminoAcids_in; RKMH233 -> LAT1 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; AminoAcids_in -> mTOR_pathway [label="Activates"]; mTOR_pathway -> CellGrowth [label="Promotes"]; {rank=same; RKMH233; LAT1} AminoAcids_in -> Apoptosis [style=dashed, label="Suppresses"]; RKMH233 -> mTOR_pathway [style=dashed, label="Inhibits\n(indirectly)"]; RKMH233 -> Apoptosis [style=dashed, label="Induces\n(indirectly)"]; } graph [maxWidth=760] enddot

Caption: this compound inhibits LAT1, leading to reduced intracellular amino acid levels, which in turn inhibits the mTOR pathway and induces apoptosis.

Downstream Effects on mTOR and Apoptosis Signaling

The reduction in intracellular amino acids, particularly leucine, due to LAT1 inhibition by this compound directly impacts the mTOR signaling pathway, a central regulator of cell growth and proliferation. This disruption, coupled with cellular stress from nutrient deprivation, can trigger the intrinsic apoptotic pathway.

// Nodes RKMH233 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LAT1 [label="LAT1 Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AminoAcidDepletion [label="Intracellular\nAmino Acid Depletion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR_inhibition [label="mTOR Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; ProteinSynthesis [label="Decreased\nProtein Synthesis", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycleArrest [label="Cell Cycle Arrest", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Bax_Bak [label="Bax/Bak Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; CytochromeC [label="Cytochrome c\nRelease", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RKMH233 -> LAT1; LAT1 -> AminoAcidDepletion; AminoAcidDepletion -> mTOR_inhibition; mTOR_inhibition -> ProteinSynthesis; mTOR_inhibition -> CellCycleArrest; AminoAcidDepletion -> Bax_Bak [label="Cellular Stress"]; Bax_Bak -> Mitochondria; Mitochondria -> CytochromeC; CytochromeC -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; ProteinSynthesis -> Apoptosis [style=dashed]; CellCycleArrest -> Apoptosis [style=dashed]; } graph [maxWidth=760] enddot

Caption: Inhibition of LAT1 by this compound leads to mTOR inhibition and activation of the intrinsic apoptotic pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the activity of this compound.

LAT1 Inhibition Assay (Competitive Uptake)

This assay measures the ability of this compound to inhibit the uptake of a radiolabeled LAT1 substrate, such as [14C]-L-leucine.

Materials:

-

LAT1-expressing cells (e.g., MCF-7, HT-29)

-

96-well cell culture plates

-

Hanks' Balanced Salt Solution (HBSS)

-

[14C]-L-leucine

-

This compound stock solution (in DMSO)

-

Scintillation fluid and counter

Protocol:

-

Seed LAT1-expressing cells in a 96-well plate and culture until they reach 80-90% confluency.

-

Wash the cells twice with pre-warmed HBSS.

-

Pre-incubate the cells for 10 minutes with varying concentrations of this compound (or vehicle control) in HBSS.[4]

-

Remove the pre-incubation solution and add HBSS containing a fixed concentration of [14C]-L-leucine and the corresponding concentration of this compound.

-

Incubate for a defined period (e.g., 5-30 minutes) at 37°C.[4]

-

Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

// Nodes Start [label="Seed LAT1-expressing cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Wash1 [label="Wash with HBSS", fillcolor="#F1F3F4", fontcolor="#202124"]; Preincubation [label="Pre-incubate with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Uptake [label="Add [14C]-L-leucine &\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash2 [label="Wash with ice-cold HBSS", fillcolor="#F1F3F4", fontcolor="#202124"]; Lyse [label="Lyse cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure radioactivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Wash1; Wash1 -> Preincubation; Preincubation -> Uptake; Uptake -> Incubate; Incubate -> Wash2; Wash2 -> Lyse; Lyse -> Measure; } graph [maxWidth=760] enddot

Caption: Workflow for the LAT1 competitive uptake inhibition assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[5][6]

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.[6]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

// Nodes Start [label="Seed cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate (24-72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddMTT [label="Add MTT solution", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate (2-4h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Add solubilization\nsolution", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure absorbance\nat 570 nm", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Treat; Treat -> Incubate1; Incubate1 -> AddMTT; AddMTT -> Incubate2; Incubate2 -> Solubilize; Solubilize -> Measure; } graph [maxWidth=760] enddot

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for mTOR Pathway and Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the mTOR and apoptosis signaling pathways.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-cleaved caspase-3, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., 1:1000 dilution) overnight at 4°C.[7][8]

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 to 1:10,000 dilution) for 1 hour at room temperature.[9]

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

// Nodes Start [label="Cell Lysis & Protein\nQuantification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SDSPAGE [label="SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfer [label="Protein Transfer\nto Membrane", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking [label="Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryAb [label="Primary Antibody\nIncubation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SecondaryAb [label="Secondary Antibody\nIncubation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detection [label="Chemiluminescent\nDetection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> SDSPAGE; SDSPAGE -> Transfer; Transfer -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detection; } graph [maxWidth=760] enddot

Caption: General workflow for Western blot analysis.

Conclusion

This compound is a promising LAT1 inhibitor with demonstrated anti-cancer activity in vitro. Its mechanism of action, involving the disruption of amino acid homeostasis and subsequent inhibition of the mTOR pathway and induction of apoptosis, provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this compound and other novel LAT1 inhibitors. Further research is warranted to elucidate a detailed synthesis protocol, explore its in vivo efficacy and pharmacokinetic profile, and fully understand its potential as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. mTOR Antibody | Cell Signaling Technology [cellsignal.com]

- 8. biocompare.com [biocompare.com]

- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

(R)-KMH-233 and its Interaction with Amino Acid Transport Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-KMH-233, focusing on its interaction with amino acid transport pathways. It is intended for an audience with a strong background in biochemistry, pharmacology, and cancer biology. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to this compound and its Target: L-type Amino Acid Transporter 1 (LAT1)

This compound is the (R)-enantiomer of KMH-233, a potent and selective inhibitor of the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5. LAT1 is a crucial transmembrane protein responsible for the transport of large neutral amino acids, such as L-leucine, across the cell membrane. In numerous cancer types, LAT1 is overexpressed to meet the high demand for essential amino acids required for rapid cell growth and proliferation. This upregulation makes LAT1 an attractive target for cancer therapy.

The active component of the racemate, KMH-233, has been shown to be a selective and slowly reversible inhibitor of LAT1.[1][2] In contrast, this compound is primarily utilized as an experimental control, suggesting it is the inactive or significantly less active isomer. This stereoselectivity is common for drug-receptor interactions, where one enantiomer provides the therapeutic effect while the other is inactive.

Quantitative Data on KMH-233's Biological Activity

The following tables summarize the key quantitative data reported for KMH-233. It is important to note that these studies often do not specify the enantiomer used, and it is presumed that either the racemate or the active (S)-enantiomer was tested.

Table 1: Inhibition of L-Leucine Uptake by KMH-233

| Compound | Assay System | IC50 Value (µM) | Reference |

| KMH-233 | L-Leucine uptake assay | 18 | [1] |

Table 2: Inhibition of Cancer Cell Growth by KMH-233

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |

| KMH-233 | MCF-7 (human breast adenocarcinoma) | Cell Proliferation Assay (72h) | 124 | [1] |

Table 3: Potentiation of Anticancer Drug Efficacy by KMH-233 in MCF-7 Cells

| Co-administered Drug (Concentration) | KMH-233 Concentration (µM) | Inhibition of Cell Growth (%) | Reference |

| Bestatin (100 µM) | 25 | 53 | [1] |

| Cisplatin (100 µM) | 25 | 50 | [1] |

Signaling Pathways and Experimental Workflows

LAT1-Mediated Signaling Pathway

Inhibition of LAT1 by compounds like KMH-233 disrupts the cellular uptake of essential amino acids, particularly leucine (B10760876). This interferes with the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival. Reduced intracellular leucine levels lead to the inactivation of mTORC1, subsequently inhibiting protein synthesis and inducing apoptosis in cancer cells.

Experimental Workflow for Screening LAT1 Inhibitors

The following diagram illustrates a typical workflow for identifying and characterizing novel LAT1 inhibitors, a process for which this compound would serve as a negative control.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its interaction with amino acid transport pathways, based on established protocols in the field.

L-Leucine Uptake Inhibition Assay

This assay is fundamental for determining the inhibitory potency of compounds against LAT1.

-

Cell Culture:

-

Human breast adenocarcinoma MCF-7 cells are cultured in Eagle’s Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, and 10 µg/mL insulin.

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

For the assay, cells are seeded into 24-well plates and grown to confluence.

-

-

Uptake Assay:

-

On the day of the experiment, the culture medium is removed, and the cells are washed twice with pre-warmed Hanks’ Balanced Salt Solution (HBSS) at pH 7.4.

-

Cells are pre-incubated for 10 minutes at 37°C with HBSS containing the desired concentrations of the test compound (e.g., this compound, (S)-KMH-233, or racemate).

-

The uptake is initiated by adding HBSS containing [¹⁴C]-L-leucine (a specific concentration, e.g., 1 µM) and the test compound.

-

After a defined incubation period (e.g., 1-5 minutes), the uptake is terminated by rapidly washing the cells three times with ice-cold HBSS.

-